4,5-Difluoro-2-(trifluoromethyl)benzoic acid

Lipophilicity LogP Membrane permeability

4,5-Difluoro-2-(trifluoromethyl)benzoic acid (CAS 261945-13-5) is a polyfluorinated aromatic carboxylic acid with the molecular formula C₈H₃F₅O₂ and a molecular weight of 226.10 g/mol. The compound bears two fluorine atoms at the 4- and 5-positions and a trifluoromethyl group at the 2-position, creating a distinctive ortho-CF₃/COOH substitution pattern with vicinal difluoro arrangement.

Molecular Formula C8H3F5O2
Molecular Weight 226.10
CAS No. 261945-13-5
Cat. No. B3050471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Difluoro-2-(trifluoromethyl)benzoic acid
CAS261945-13-5
Molecular FormulaC8H3F5O2
Molecular Weight226.10
Structural Identifiers
SMILESC1=C(C(=CC(=C1F)F)C(F)(F)F)C(=O)O
InChIInChI=1S/C8H3F5O2/c9-5-1-3(7(14)15)4(2-6(5)10)8(11,12)13/h1-2H,(H,14,15)
InChIKeySXHRHFQRQJSVFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,5-Difluoro-2-(trifluoromethyl)benzoic acid (CAS 261945-13-5): Procurement-Relevant Physicochemical and Structural Baseline for Fluorinated Building Block Selection


4,5-Difluoro-2-(trifluoromethyl)benzoic acid (CAS 261945-13-5) is a polyfluorinated aromatic carboxylic acid with the molecular formula C₈H₃F₅O₂ and a molecular weight of 226.10 g/mol . The compound bears two fluorine atoms at the 4- and 5-positions and a trifluoromethyl group at the 2-position, creating a distinctive ortho-CF₃/COOH substitution pattern with vicinal difluoro arrangement [1]. It is supplied as a research intermediate for pharmaceutical and agrochemical synthesis at commercial purities of 95–98% and carries a computed LogP of approximately 2.68–2.79 and a topological polar surface area (TPSA) of 37.3 Ų . The compound is classified as a PFAS substance and is designated for non-human research and further manufacturing use only .

Why 4,5-Difluoro-2-(trifluoromethyl)benzoic acid Cannot Be Replaced by Positional Isomers or Non-Fluorinated Analogs


Substituting 4,5-difluoro-2-(trifluoromethyl)benzoic acid with another difluoro-trifluoromethyl-benzoic acid isomer is not a scientifically justifiable exchange. The specific ortho-CF₃/COOH juxtaposition, combined with the vicinal 4,5-difluoro motif, generates a unique steric and electronic environment that directly governs both physicochemical properties (e.g., a computed LogP of 2.68–2.79 versus 2.5 for the 2,4-difluoro-5-CF₃ isomer) and downstream reactivity [1]. The review by Shchegolkov et al. (2024) highlights that even positional isomers of polyfluorobenzoic acids exhibit divergent reactivity profiles in key transformations such as photocatalytic hydrodefluorination, metal-catalyzed decarboxylative cross-coupling, and directed ortho-metalation [2]. Generic substitution therefore risks altered reaction outcomes, compromised metabolic stability of derived pharmacophores, and irreproducible synthetic protocols.

Quantitative Differentiation Evidence for 4,5-Difluoro-2-(trifluoromethyl)benzoic acid Versus Closest Positional Isomers


Lipophilicity (LogP) Differentiation: Target Compound vs. 2,4-Difluoro-5-(trifluoromethyl)benzoic acid Isomer

The target compound 4,5-difluoro-2-(trifluoromethyl)benzoic acid (CAS 261945-13-5) exhibits a computed LogP of 2.68–2.79 across multiple independent sources, compared to the positional isomer 2,4-difluoro-5-(trifluoromethyl)benzoic acid (CAS 261945-01-1) which has a PubChem XLogP3-AA value of 2.5 [1]. This represents a lipophilicity increase of approximately 0.18–0.29 log units for the target compound relative to the 2,4-isomer. The higher LogP is attributable to the ortho-CF₃/COOH arrangement, where the bulky trifluoromethyl group adjacent to the carboxylic acid reduces aqueous solvation of the polar carboxyl function [2].

Lipophilicity LogP Membrane permeability ADME prediction

Substitution Pattern Uniqueness: Ortho-CF₃/COOH with Vicinal 4,5-Difluoro as a Differentiating Structural Feature

Among the C₈H₃F₅O₂ isomer family (all sharing molecular weight 226.10 and TPSA 37.3), only CAS 261945-13-5 and its extremely rare 3,6-difluoro-2-CF₃ analog combine the ortho-CF₃/COOH motif with a difluoro-substituted ring . The majority of commercially catalogued isomers place the CF₃ group at positions 3, 4, or 5, distal to the carboxylic acid [1]. This ortho-CF₃/COOH arrangement introduces substantial steric hindrance around the carboxyl function, which is known to slow esterification rates, alter amide coupling efficiency, and modulate acidity through both steric inhibition of solvation and through-space electronic effects [2]. The review by Shchegolkov et al. (2024) explicitly notes that reactivity features of polyfluorobenzoates differ markedly from their non-fluorinated counterparts and vary among positional isomers [3].

Substitution pattern Steric hindrance ortho-effect Synthetic accessibility

Database Representation Gap: Absence of the Target Compound from PubChem Versus Documented Isomers

A systematic search of PubChem reveals that 4,5-difluoro-2-(trifluoromethyl)benzoic acid (CAS 261945-13-5) does not have a registered PubChem Compound ID (CID) as of 2025, whereas positional isomers such as 2,4-difluoro-5-(trifluoromethyl)benzoic acid (CAS 261945-01-1) possess curated PubChem entries with computed XLogP3, hydrogen bond donor/acceptor counts, and rotatable bond data [1][2]. Similarly, the benzamide derivative (CAS 261944-97-2) is registered under CID 2774244, confirming that derivatives of the 4,5-difluoro-2-CF₃ scaffold are represented in public databases [3]. This database absence reflects both the compound's scarcity in the published literature and its status as a niche, specialty building block rather than a commodity intermediate.

Database coverage Characterization depth Procurement risk

Commercial Purity Tiering: 98% High-Purity Grade Availability vs. 95% Standard Grade for Most Isomers

The target compound is commercially available at 98% purity from Fluorochem (Product Code F765069) and from Leyan (Product No. 1509812), whereas the majority of its C₈H₃F₅O₂ positional isomers are predominantly stocked at 95% purity across surveyed vendors including ABCR, AKSci, and Bidepharm . The 98% specification represents a meaningful purity tier differential of 3 percentage points, which is relevant for applications requiring tighter stoichiometric control in multistep syntheses or where residual impurities could interfere with catalytic transformations .

Purity specification Supplier comparison Quality control

Recommended Application Scenarios for 4,5-Difluoro-2-(trifluoromethyl)benzoic acid Based on Quantified Differentiation Evidence


Medicinal Chemistry Lead Optimization Requiring Specific Lipophilicity Tuning

When a medicinal chemistry program requires a fluorinated benzoic acid building block with a LogP in the narrow window of approximately 2.7–2.8 — higher than the 2.5 LogP of the more common 2,4-difluoro-5-CF₃ isomer — 4,5-difluoro-2-(trifluoromethyl)benzoic acid (CAS 261945-13-5) provides a procurement-ready solution . This lipophilicity differential can be exploited to fine-tune the ADME profile of derived amides, esters, or heterocycles without resorting to additional synthetic steps to modulate polarity. The 98% purity grade available from Fluorochem supports reproducible SAR studies where impurity-driven artifacts must be excluded [1].

Synthetic Methodology Development Leveraging Ortho-CF₃ Steric Effects

The ortho-CF₃/COOH steric environment of CAS 261945-13-5 makes this compound a strategically useful substrate for investigating steric effects in amide coupling, esterification kinetics, and decarboxylative cross-coupling reactions . Researchers developing new catalytic methods for sterically hindered benzoic acids can use this compound as a model substrate, with the knowledge that its steric profile is not replicated by the commercially more abundant meta- or para-CF₃ isomers . The vicinal 4,5-difluoro substitution further provides a unique electronic landscape for studying regioselective C–H functionalization [1].

Agrochemical Intermediate Synthesis Requiring Defined Fluorination Patterns

Polyfluorinated benzoic acids bearing trifluoromethyl groups are privileged scaffolds in modern herbicide and fungicide design due to enhanced bioactivity and environmental stability . The 4,5-difluoro-2-CF₃ substitution pattern of CAS 261945-13-5 provides a template for constructing fused heterocyclic systems — such as benzimidazoles, benzoxazoles, and quinazolines — that are common in commercial agrochemicals . Procuring this specific isomer, rather than a more accessible analog, ensures that the steric and electronic parameters engineered into the final active ingredient are preserved as designed, avoiding costly re-optimization cycles [1].

Analytical Method Development and Reference Standard Qualification

Given the compound's absence from PubChem and its limited characterization in the open literature, laboratories developing HPLC, LC-MS, or GC methods for polyfluorinated benzoic acid isomer separation can use commercially available 98% purity material from Fluorochem (Product Code F765069) as a qualified reference standard for retention time and mass spectral library building . The known LogP of 2.68–2.79 and TPSA of 37.3 provide starting parameters for reversed-phase method development [1]. Method validation using this well-characterized commercial standard mitigates the risk of isomer misassignment in complex fluorochemical reaction mixtures [2].

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